molecular formula C17H27N2O14P3S2 B14861910 Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-

Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-

Cat. No.: B14861910
M. Wt: 640.5 g/mol
InChI Key: HYBSLUNACZLCSL-BFHYXJOUSA-N
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Description

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]- is a synthetic nucleotide analog. This compound is structurally similar to natural nucleotides but has been modified to include a butynyl group with a tert-butylthio substituent. These modifications can enhance its stability and functionality in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]- typically involves multiple steps:

    Starting Material: The synthesis begins with 2’-deoxyuridine.

    Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Triphosphate Formation: The intermediate is then converted to the triphosphate form using a reagent like tris(tetra-n-butylammonium) hydrogen pyrophosphate.

    Butynylation: The 5-position of the uridine base is modified with a butynyl group using a palladium-catalyzed coupling reaction.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The butynyl group can be reduced to a butyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like thiols, amines, or halides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Butyl-substituted uridine analogs

    Substitution: Various nucleophile-substituted uridine analogs

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.

    Biology: Employed in studies of DNA and RNA synthesis, repair, and modification.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Utilized in the development of diagnostic assays and biotechnological tools.

Mechanism of Action

The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]- involves its incorporation into nucleic acids. The modified nucleotide can be recognized by DNA and RNA polymerases, allowing it to be incorporated into growing nucleic acid chains. The presence of the butynyl and tert-butylthio groups can affect the stability and function of the resulting nucleic acids, potentially leading to altered biological activity.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine 5’-triphosphate: A natural nucleotide analog without the butynyl and tert-butylthio modifications.

    5-Bromo-2’-deoxyuridine 5’-triphosphate: A halogenated analog used in various biochemical applications.

    2’-Deoxycytidine 5’-triphosphate: Another natural nucleotide analog used in DNA synthesis.

Uniqueness

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]- is unique due to its specific modifications, which can enhance its stability and functionality in various applications. The presence of the butynyl and tert-butylthio groups distinguishes it from other nucleotide analogs and provides unique properties that can be exploited in scientific research and industrial applications.

Properties

Molecular Formula

C17H27N2O14P3S2

Molecular Weight

640.5 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[4-(tert-butyldisulfanyl)but-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H27N2O14P3S2/c1-17(2,3)38-37-7-5-4-6-11-9-19(16(22)18-15(11)21)14-8-12(20)13(31-14)10-30-35(26,27)33-36(28,29)32-34(23,24)25/h9,12-14,20H,5,7-8,10H2,1-3H3,(H,26,27)(H,28,29)(H,18,21,22)(H2,23,24,25)/t12-,13+,14+/m0/s1

InChI Key

HYBSLUNACZLCSL-BFHYXJOUSA-N

Isomeric SMILES

CC(C)(C)SSCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC(C)(C)SSCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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